Molecular Weight Reduction vs. Sildenafil: Implications for Fragment-Based Drug Design and Permeability
1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one has a molecular weight of 206.24 g/mol, which is 56.5 % lower than sildenafil (474.58 g/mol) [1][2]. This reduction places the target compound well within the optimal range for fragment-based screening (MW < 250 Da) and suggests superior passive membrane permeability based on Lipinski's rule-of-five analysis, as the compound has zero hydrogen-bond donors and only three hydrogen-bond acceptors versus one donor and eight acceptors for sildenafil [2].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 206.24 g/mol |
| Comparator Or Baseline | Sildenafil: 474.58 g/mol [2] |
| Quantified Difference | –268.34 g/mol (–56.5 %) |
| Conditions | Calculated from molecular formula C10H14N4O (target) versus C22H30N6O4S (sildenafil) |
Why This Matters
A >55 % reduction in molecular weight dramatically improves the compound's suitability as a starting point for fragment growing/merging campaigns and enhances the probability of achieving high oral bioavailability if progressed to a lead series.
- [1] PubChem CID 137918202 (sildenafil physicochemical properties). View Source
- [2] Drug Property Radar Chart – Sildenafil. DrugBank data accessed via inbirg.com. View Source
